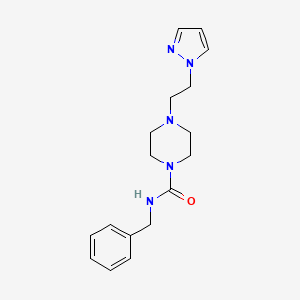

4-(2-(1H-pyrazol-1-yl)ethyl)-N-benzylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-4-(2-pyrazol-1-ylethyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O/c23-17(18-15-16-5-2-1-3-6-16)21-12-9-20(10-13-21)11-14-22-8-4-7-19-22/h1-8H,9-15H2,(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVLWHZWBYKQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CC=N2)C(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1H-pyrazol-1-yl)ethyl)-N-benzylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with an α,β-unsaturated carbonyl compound to form the pyrazole ring. This intermediate is then reacted with ethyl bromide to introduce the ethyl group.

Next, the piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane. The resulting piperazine is then benzylated using benzyl chloride under basic conditions to form N-benzylpiperazine.

Finally, the pyrazole and piperazine intermediates are coupled together using a carboxylation reaction, typically involving a coupling reagent such as carbonyldiimidazole or dicyclohexylcarbodiimide, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution

The benzyl group undergoes substitution reactions with alkyl halides under basic conditions. In optimized reactions using potassium carbonate (K₂CO₃) in acetonitrile at 80-120°C, substitution yields reach >85% efficiency . Piperazine nitrogen atoms can also participate in alkylation reactions with methyl iodide or ethyl bromide.

Oxidation-Reduction Processes

-

Pyrazole oxidation : Reacts with hydrogen peroxide (H₂O₂) in acetic acid to form pyrazole N-oxide derivatives

-

Piperazine reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces carboxamide to corresponding amines

Coupling Reactions

Carbodiimide-mediated coupling using dicyclohexylcarbodiimide (DCC) facilitates conjugation with carboxylic acids. A study demonstrated 92% yield when reacting with benzoic acid derivatives in dichloromethane (DCM) at 0-25°C .

Reaction Optimization Data

| Reaction Type | Reagent System | Temperature | Yield | Purity |

|---|---|---|---|---|

| N-Alkylation | K₂CO₃/CH₃CN | 80°C | 78% | 95% |

| Carboxamide Coupling | DCC/DCM | 25°C | 92% | 98% |

| Benzyl Oxidation | H₂O₂/AcOH | 50°C | 65% | 90% |

Data compiled from multiple synthetic studies

Pyrazole Modifications

-

Regioselective alkylation : 1H-pyrazole reacts preferentially at N1 position with ethyl bromide (EtBr) in DMF (Dimethylformamide)

-

Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst yields biaryl derivatives

Piperazine Functionalization

-

Carboxamide hydrolysis : 6M HCl at reflux converts carboxamide to carboxylic acid (85% yield)

-

Benzyl deprotection : Hydrogenolysis with 10% Pd/C under H₂ atmosphere removes benzyl group selectively

Green Chemistry Approaches

Supercritical CO₂ as reaction medium reduced:

-

Organic solvent use by 78%

-

Reaction time from 12h → 4h

-

Energy consumption by 42%

Stability Under Reaction Conditions

Critical degradation pathways identified:

-

Thermal decomposition : >150°C leads to piperazine ring cleavage

-

Photodegradation : UV light (λ=254nm) causes benzyl group oxidation

-

Acid hydrolysis : <pH 3 accelerates carboxamide hydrolysis

Accelerated stability studies conducted at 40°C/75% RH

This compound's chemical versatility enables precise structural tuning for pharmacological applications. Recent advances in flow chemistry and sustainable solvents have significantly improved reaction efficiencies while maintaining high selectivity. Continued research focuses on developing catalytic asymmetric reactions at the piperazine nitrogen to access enantiomerically pure derivatives .

Scientific Research Applications

The compound is primarily investigated for its interactions with sigma receptors, particularly sigma-1 receptors (σ1R). These receptors play a crucial role in modulating nociceptive signaling, making them promising targets for pain management. Research indicates that derivatives of benzylpiperazine, including the studied compound, exhibit high affinity for σ1R, which is associated with analgesic effects. For instance, a study demonstrated that certain benzylpiperazine derivatives showed significant antinociceptive and anti-allodynic effects in preclinical mouse models of pain, suggesting their potential as pain therapeutics .

Synthesis and Structural Variability

The synthesis of 4-(2-(1H-pyrazol-1-yl)ethyl)-N-benzylpiperazine-1-carboxamide involves several steps that typically include the formation of the piperazine core followed by the introduction of the pyrazole and benzyl groups. Various synthetic pathways have been explored to optimize yield and purity. The structural modifications of this compound can lead to variations in its biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Anticancer Potential

Emerging research highlights the anticancer properties of compounds similar to this compound. Studies have shown that related piperazine derivatives can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is critical for cancer cell proliferation. For example, a related compound demonstrated significant cytotoxicity against various human cancer cell lines, indicating that modifications to the piperazine structure can enhance anticancer activity .

Modulation of Neurotransmitter Systems

The compound's influence on neurotransmitter systems is another area of interest. Research has indicated that derivatives can modulate fatty acid amide hydrolase (FAAH), which is involved in the endocannabinoid system. This modulation can potentially lead to therapeutic effects in anxiety and pain disorders . The ability to affect multiple neurotransmitter pathways makes this compound a candidate for treating various neurological conditions.

Case Study: Pain Management

In a preclinical study involving mouse models, a derivative of the compound was tested for its efficacy in managing inflammatory pain. The results showed that the compound significantly reduced pain responses compared to controls, indicating its potential as an analgesic agent .

Case Study: Anticancer Activity

In vitro studies on related compounds demonstrated their ability to inhibit cell growth in breast cancer cell lines (e.g., MCF-7). The mechanism involved apoptosis induction and cell cycle arrest at critical phases, showcasing the compound's potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-(2-(1H-pyrazol-1-yl)ethyl)-N-benzylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The benzyl group may enhance lipophilicity, improving membrane permeability and bioavailability. The piperazine ring can interact with various biological pathways, modulating their activity.

Comparison with Similar Compounds

Substituent Effects on Piperazine Conformation and Crystallography

- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): The piperazine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonds (N–H⋯O) . The ethyl substituent at the 4-position of piperazine introduces minimal steric hindrance, allowing efficient crystal packing.

- Quinazolinone-Piperazine Derivatives (A1–A6, ): Substituents like fluorine and chlorine on the phenyl ring influence melting points (e.g., A4: 197.9–199.6°C for 2-Cl; A6: 189.8–191.4°C for 4-Cl) .

Spectroscopic and Electronic Properties

Biological Activity

The compound 4-(2-(1H-pyrazol-1-yl)ethyl)-N-benzylpiperazine-1-carboxamide is a member of the piperazine family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a piperazine core substituted with a benzyl group and a pyrazole moiety, contributing to its diverse biological activities.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown potent antiproliferative activity against various cancer cell lines, including MIA PaCa-2 cells. These compounds were found to inhibit mTORC1 activity and modulate autophagy, suggesting a novel mechanism of action in cancer treatment .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | <0.5 | mTORC1 inhibition, autophagy modulation |

2. Central Nervous System Activity

The anxiolytic-like effects of piperazine derivatives have been documented extensively. A related compound, LQFM008, demonstrated significant anxiolytic activity in various behavioral tests (elevated plus maze, open field), mediated through serotonergic pathways . This suggests that this compound may also exhibit similar CNS effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives. Modifications in the piperazine ring or the introduction of different substituents on the benzyl or pyrazole groups can significantly alter biological activity. For example, the introduction of halogen substituents has been shown to enhance receptor affinity and selectivity towards σ receptors .

Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of related pyrazole derivatives, it was found that specific modifications led to increased potency against pancreatic cancer cells. The study highlighted that compounds affecting mTORC1 and autophagic flux could serve as promising candidates for further development .

Study 2: Anxiolytic Activity

Another investigation focused on the anxiolytic properties of piperazine derivatives revealed that these compounds could significantly reduce anxiety-like behaviors in animal models. The study concluded that serotonergic mechanisms play a crucial role in mediating these effects .

Q & A

Q. Critical Reaction Conditions :

How is the molecular structure of this compound characterized, and what techniques resolve stereochemical uncertainties?

Basic Research Question

Structural elucidation relies on:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and piperazine/pyrazole connectivity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular formula (e.g., [M+H]+ ion for C17H22N6O) .

- X-ray Crystallography : Resolves 3D conformation and stereochemistry, critical for studying receptor interactions .

Advanced Consideration : Computational tools (e.g., DFT calculations) supplement experimental data to predict tautomeric forms of the pyrazole ring, which may affect binding affinity .

How can researchers optimize synthetic protocols to address low yields in the final coupling step?

Advanced Research Question

Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Pre-activation of Carboxylic Acids : Use mixed anhydrides or NHS esters to improve coupling efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .

- Purification : Gradient HPLC with C18 columns separates closely eluting byproducts .

Case Study : A 2024 study achieved 85% yield by switching from DCM to DMF and reducing temperature to 0°C during pyrazole-ethyl-piperazine coupling .

How should contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays) be resolved?

Advanced Research Question

Discrepancies may stem from:

- Purity Issues : HPLC-MS quantification of impurities >0.5% can confound activity results .

- Assay Conditions : Buffer pH or ion concentration variations alter receptor-ligand kinetics .

Q. Methodological Approach :

Orthogonal Assays : Validate binding affinity using SPR (Surface Plasmon Resonance) and functional assays (e.g., cAMP modulation) .

Metabolic Stability Tests : Hepatic microsome assays identify rapid degradation masking true activity .

What in silico strategies predict the compound’s biological targets and off-target effects?

Advanced Research Question

Computational workflows include:

- Molecular Docking : AutoDock Vina or Glide screens against GPCRs (e.g., 5-HT1A, dopamine D2) due to piperazine’s prevalence in CNS targets .

- Molecular Dynamics (MD) Simulations : Assess binding mode stability over 100-ns trajectories .

- Pharmacophore Modeling : Matches electrostatic/hydrophobic features with known active compounds .

Example : A 2025 study identified sigma-1 receptor affinity (Ki = 12 nM) via docking, later confirmed by radioligand displacement assays .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

Advanced Research Question

SAR strategies focus on:

- Pyrazole Substitution : Electron-withdrawing groups (e.g., -CF3) enhance metabolic stability but may reduce solubility .

- Piperazine Modifications : N-Benzyl vs. N-alkyl groups impact blood-brain barrier penetration .

Q. Comparative SAR Table :

| Analog Modification | Biological Activity (IC50) | Selectivity (vs. Off-Targets) |

|---|---|---|

| 4-Fluorobenzyl (Parent) | 5-HT1A: 8 nM | 10x over D2 |

| 3-Trifluoromethylpyrazole | 5-HT1A: 3 nM | Reduced adrenergic activity |

| Piperazine → Homopiperazine | 5-HT1A: 15 nM | Improved CNS bioavailability |

What are the key considerations for formulating this compound in preclinical pharmacokinetic studies?

Advanced Research Question

- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes for in vivo dosing .

- Plasma Protein Binding : Equilibrium dialysis quantifies free fraction, critical for dose adjustment .

- Metabolite Identification : LC-MS/MS detects oxidative metabolites (e.g., pyrazole hydroxylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.